molecular formula C9H12N2O3 B13044698 (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate

Cat. No.: B13044698
M. Wt: 196.20 g/mol
InChI Key: OZNUTAQTQLYGKC-SSDOTTSWSA-N
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Description

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an amino and hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate.

    Amino Alcohol Addition: The methyl nicotinate is then reacted with (S)-1-amino-2-propanol under basic conditions to introduce the amino and hydroxyethyl groups. This step may require a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and subsequent amino alcohol addition using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the amino and hydroxyethyl groups.

    Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Nicotinic acid: The parent compound without esterification.

Uniqueness

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-[(1S)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1

InChI Key

OZNUTAQTQLYGKC-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C1=CN=C(C=C1)[C@@H](CO)N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(CO)N

Origin of Product

United States

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